molecular formula C19H20N2O7S B3607728 ethyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate

ethyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No. B3607728
M. Wt: 420.4 g/mol
InChI Key: CXXKLTRNGJMYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as glycine derivatives and is commonly referred to as MDL-101,731.

Scientific Research Applications

Ethyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate has been studied for its potential applications in a variety of scientific research areas. It has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury. It has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The exact mechanism of action of ethyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate is not fully understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in a variety of physiological processes including learning and memory, neuronal development, and synaptic plasticity. It has also been shown to have effects on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
Ethyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to reduce the levels of glutamate, which may contribute to its neuroprotective effects in models of ischemic stroke and traumatic brain injury. Additionally, it has been shown to have anti-inflammatory effects, which may contribute to its potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate in lab experiments is its potential as a neuroprotective agent. It has been shown to have protective effects in models of ischemic stroke and traumatic brain injury, which are major causes of morbidity and mortality worldwide. Additionally, it has potential applications as an antidepressant and anxiolytic agent, which may be useful in the development of new treatments for mood disorders. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action, which may make it difficult to interpret the results of studies.

Future Directions

There are several future directions for research on ethyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate. One area of research could focus on further elucidating its mechanism of action, which would provide a better understanding of its potential applications in scientific research. Another area of research could focus on the development of new treatments for mood disorders and inflammatory diseases based on the properties of this compound. Additionally, further studies could be conducted to investigate its potential applications in other areas of scientific research, such as neurodegenerative diseases and cancer.

properties

IUPAC Name

ethyl 2-[[2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7S/c1-3-26-19(23)14-6-4-5-7-15(14)20-18(22)11-21(29(2,24)25)13-8-9-16-17(10-13)28-12-27-16/h4-10H,3,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXKLTRNGJMYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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